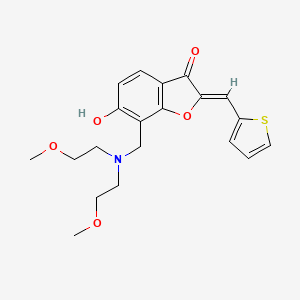
4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one, also known as ATCO, is a chemical compound that belongs to the class of triazine derivatives. It has been widely studied in the field of medicinal chemistry due to its potential applications in drug development. ATCO is a versatile molecule that can be used as a building block for the synthesis of various biologically active compounds.
Mécanisme D'action
The mechanism of action of 4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one and its derivatives is not fully understood. However, studies have shown that the compound can inhibit enzymes such as thymidine kinase and dihydrofolate reductase, which are essential for the replication of viruses and cancer cells. 4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one derivatives have also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one and its derivatives have been shown to exhibit various biochemical and physiological effects. Studies have shown that the compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit viral replication. In addition, 4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one derivatives have been found to possess antimicrobial activity against bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one and its derivatives have several advantages for lab experiments. The compound is easy to synthesize and can be used as a building block for the synthesis of various biologically active compounds. In addition, 4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one derivatives have been found to exhibit potent activity against a range of viruses, cancer cells, and microorganisms. However, the compound also has some limitations. It is relatively unstable and can decompose under certain conditions, which can affect the accuracy of experimental results.
Orientations Futures
There are several future directions related to 4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one and its derivatives. One potential direction is the development of novel 4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one derivatives with improved activity against viruses, cancer cells, and microorganisms. Another direction is the investigation of the mechanism of action of 4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one and its derivatives, which can provide insights into their biological activity. Furthermore, the compound can be studied for its potential applications in drug delivery and nanotechnology. Overall, 4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one and its derivatives have significant potential for the development of new drugs and therapeutic agents.
Méthodes De Synthèse
4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one can be synthesized by reacting cyanuric chloride with ammonia and formaldehyde in the presence of hydrochloric acid. The reaction yields a white crystalline solid that can be purified by recrystallization. The purity of the compound can be confirmed by analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one has been extensively studied in the field of medicinal chemistry due to its potential applications in drug development. It can be used as a building block for the synthesis of various biologically active compounds such as antiviral, anticancer, and antimicrobial agents. 4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one derivatives have been shown to exhibit potent activity against a range of viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. In addition, 4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one derivatives have been found to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been investigated for its antimicrobial activity against bacteria and fungi.
Propriétés
IUPAC Name |
4-amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4O/c5-1-2-7-3(6)9-4(10)8-2/h1H2,(H3,6,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRJXVOBCILDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NC(=O)N1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

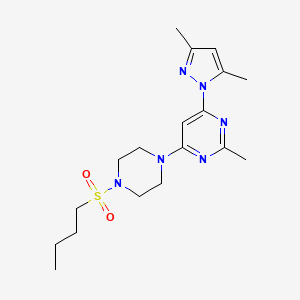
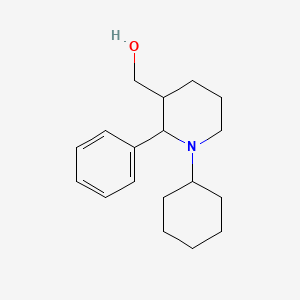
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide](/img/structure/B2590240.png)
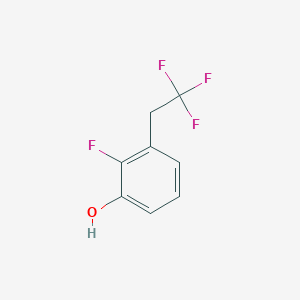
![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2590242.png)
![1-(2,4-dichlorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2590243.png)

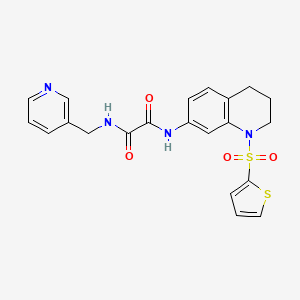
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2590247.png)
![N-[2-(2,4-Diethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2590252.png)


![N-benzyl-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2590258.png)
